

# Measuring Histone Acetylation Levels After Apicidin Exposure: Application Notes and Protocols

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Compound of Interest		
Compound Name:	Apicidin	
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## Introduction

Histone acetylation is a critical epigenetic modification that plays a fundamental role in regulating gene expression. The acetylation of lysine residues on the N-terminal tails of histone proteins neutralizes their positive charge, leading to a more relaxed chromatin structure that is generally associated with transcriptional activation. This dynamic process is regulated by two opposing enzyme families: histone acetyltransferases (HATs) and histone deacetylases (HDACs).

**Apicidin** is a potent, cell-permeable, cyclic tetrapeptide that acts as a broad-spectrum inhibitor of HDACs, primarily targeting Class I HDACs.[1][2] By inhibiting HDAC activity, **Apicidin** leads to an accumulation of acetylated histones (hyperacetylation), which in turn can induce cell cycle arrest, differentiation, and apoptosis in various cancer cell lines.[2][3] Therefore, accurately measuring the changes in histone acetylation levels following **Apicidin** exposure is crucial for understanding its mechanism of action and for the development of HDAC inhibitors as therapeutic agents.

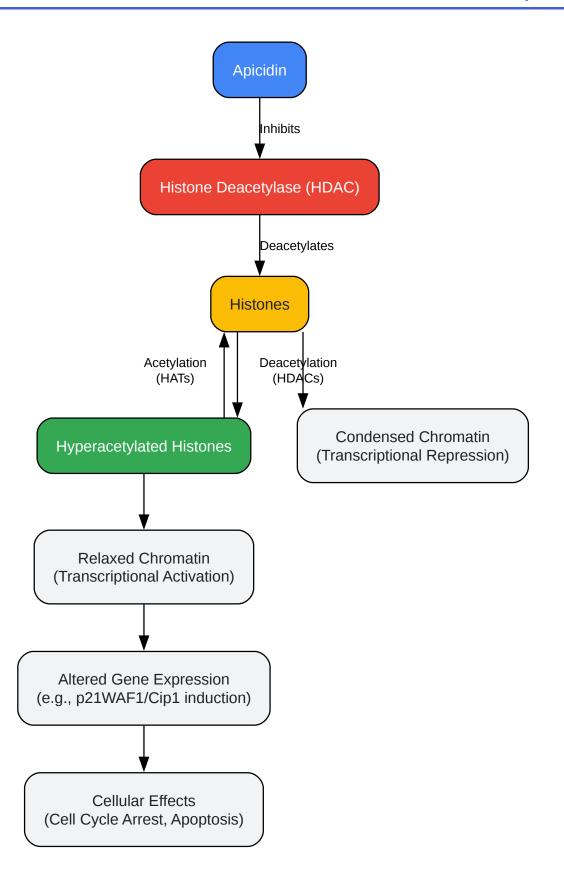
These application notes provide detailed protocols for quantifying **Apicidin**-induced histone acetylation using common laboratory techniques, including Western Blotting, Enzyme-Linked Immunosorbent Assay (ELISA), Flow Cytometry, and Chromatin Immunoprecipitation (ChIP).



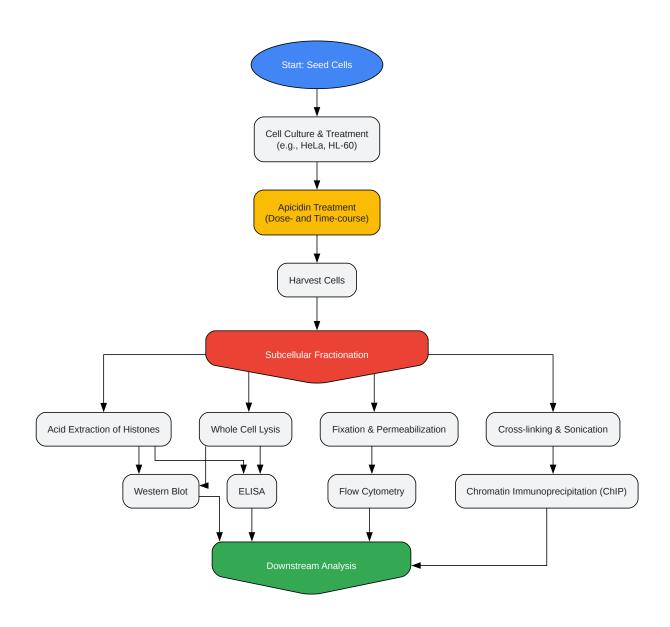
## **Mechanism of Action of Apicidin**

**Apicidin** exerts its biological effects by inhibiting the enzymatic activity of histone deacetylases.[2][4] This inhibition leads to an increase in the global acetylation levels of histones H3 and H4, altering chromatin structure and gene expression.[2][5]









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